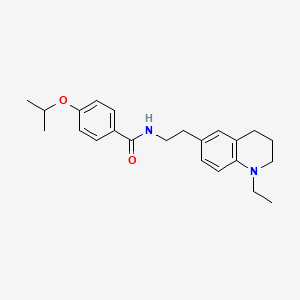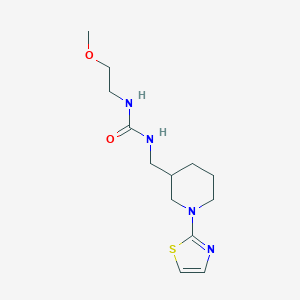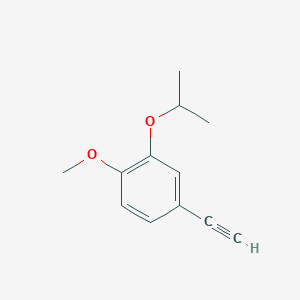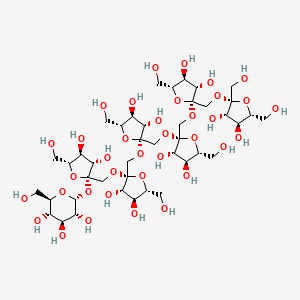![molecular formula C13H17N3O B2715222 N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide CAS No. 2411277-66-0](/img/structure/B2715222.png)
N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidines and has been found to exhibit a wide range of biological activities. In
Applications De Recherche Scientifique
N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent vasodilatory effects, which makes it a potential candidate for the treatment of cardiovascular diseases such as hypertension and heart failure. Additionally, N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 has been found to exhibit neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 acts as a potent activator of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to the relaxation of smooth muscle cells, which results in vasodilation. Additionally, N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 has been found to exhibit neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation.
Biochemical and Physiological Effects
N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of cGMP in various tissues, which leads to vasodilation and relaxation of smooth muscle cells. Additionally, N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 has been found to exhibit anti-inflammatory effects by inhibiting the activation of microglia and astrocytes. Furthermore, N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 has been found to protect against oxidative stress and apoptosis in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 is its potent vasodilatory effects, which makes it a valuable tool for studying the cardiovascular system. Additionally, N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 has been found to exhibit neuroprotective effects, which makes it a valuable tool for studying neurodegenerative diseases. However, one of the limitations of N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 is its relatively short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543. One potential direction is to investigate its potential therapeutic applications in cardiovascular diseases such as hypertension and heart failure. Additionally, further research is needed to investigate its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, future research could investigate the potential of N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 as a tool for studying the mechanisms underlying vasodilation and neuroprotection. Finally, further research is needed to investigate the long-term effects of N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 on various tissues and cell types.
Méthodes De Synthèse
The synthesis of N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 involves the reaction of 2-cyclopentylpyrazole-3-carboxylic acid with propargylamine. The resulting intermediate is then reacted with but-2-ynoic acid to form the final product. The synthesis of this compound has been reported in several research papers, and the purity of the product has been confirmed using various analytical techniques.
Propriétés
IUPAC Name |
N-[(2-cyclopentylpyrazol-3-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-5-13(17)14-10-12-8-9-15-16(12)11-6-3-4-7-11/h8-9,11H,3-4,6-7,10H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSFCVRRCBIVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=NN1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(2,4-dichlorophenoxymethyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2715140.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2715148.png)


![1-(2-Phenoxyethyl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2715153.png)

![N-(cyanomethyl)-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B2715155.png)
![2-(4-chlorophenyl)-4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2715158.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide](/img/structure/B2715159.png)


